1,4-Dimethyl-5-nitroimidazole
Description
Overview of Nitroimidazole Chemistry and Bioactivity in Medicinal Research
Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole (B134444) ring substituted with at least one nitro group. wikipedia.org The position of this nitro group (at C2, C4, or C5 of the imidazole ring) is a critical determinant of the compound's biological activity. wikipedia.orgajrconline.org From a chemical standpoint, the 4- and 5-nitroimidazole structures are tautomers and can interconvert, making them functionally equivalent in many biological systems. wikipedia.org
The bioactivity of nitroimidazoles is intrinsically linked to a reductive activation process. These compounds are selectively toxic to anaerobic or microaerophilic organisms and hypoxic tumor cells because these environments contain enzymes called nitroreductases. bangor.ac.ukacs.org These enzymes reduce the nitro group, creating highly reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic free radicals. nih.gov These reactive species can then damage critical cellular macromolecules, including DNA, leading to cell death. acs.orgnih.gov This mechanism of action confers a broad spectrum of activity against anaerobic bacteria (both Gram-positive and Gram-negative), protozoan parasites, and even certain fungi. ajrconline.orgunimib.itmdpi.com
The general structure of a nitroimidazole allows for extensive chemical modification at various positions on the imidazole ring. By altering the substituents, medicinal chemists can fine-tune the compound's pharmacokinetic properties, spectrum of activity, and efficacy. ajrconline.org This chemical versatility has made the nitroimidazole scaffold a privileged structure in drug discovery for decades. nih.govbohrium.com
Historical Context of 1,4-Dimethyl-5-nitroimidazole and Related Analogs in Drug Discovery
The journey of nitroimidazole-based therapeutics began in 1953 with the isolation of a natural product from the bacterium Nocardia mesenterica, which was later identified as 2-nitroimidazole (B3424786) and named Azomycin. nih.gov This discovery was the catalyst for a wave of synthetic efforts to create more potent and clinically useful analogs. asm.org This research led to the synthesis of metronidazole (B1676534) in the late 1950s, a 5-nitroimidazole derivative that became a cornerstone for treating infections caused by anaerobic protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. asm.org
In this historical context, various dimethyl-nitroimidazole analogs were synthesized and evaluated. A prominent example is Dimetridazole (B1670680) (1,2-dimethyl-5-nitroimidazole), which found use in veterinary medicine to treat protozoan infections. unimib.it The compound this compound represents a structural isomer of Dimetridazole, with the methyl group shifted from the 2-position to the 4-position of the imidazole ring. This seemingly minor structural change is significant in medicinal chemistry, as the position of substituents can dramatically alter the electronic properties of the ring and its interaction with target enzymes, thereby affecting bioactivity and metabolic stability. While Dimetridazole became a well-established compound, the academic interest in this compound lies in its contribution to understanding the structure-activity relationships (SAR) within this chemical class.
The table below illustrates the timeline and structural evolution of key nitroimidazole compounds.
| Compound | Year of Discovery/Prominence | Significance |
| Azomycin | 1953 | First naturally occurring nitroimidazole antibiotic discovered. nih.govasm.org |
| Metronidazole | Late 1950s | First-line drug for various anaerobic and protozoal infections. asm.org |
| Dimetridazole | ~1960s | An analog of metronidazole used in veterinary medicine. unimib.it |
| Tinidazole | 1970s | A second-generation 5-nitroimidazole with a longer half-life than metronidazole. wikipedia.org |
| Benznidazole | 1970s | A 2-nitroimidazole used for treating Chagas disease. wikipedia.orgunimib.it |
| Fexinidazole | 1980s (re-evaluated in 2000s) | "Rediscovered" and developed for treating sleeping sickness. mdpi.comnih.gov |
| Delamanid (B1670213) & Pretomanid (B1679085) | 2010s | Bicyclic nitroimidazoles approved for treating multi-drug-resistant tuberculosis. nih.govgrafiati.com |
Contemporary Research Trajectories and Challenges for Nitroimidazole Compounds
Despite being a mature class of compounds, research into nitroimidazoles is highly active and evolving to meet new medical challenges. unimib.itacs.org A primary driver of modern research is the emergence of drug-resistant strains of bacteria and parasites. bangor.ac.ukacs.org Scientists are exploring novel nitroimidazole derivatives that can circumvent known resistance mechanisms, which often involve the downregulation of the activating nitroreductase enzymes. bangor.ac.uk
Current research trajectories include:
Synthesis of Hybrid Molecules: Researchers are creating hybrid compounds that combine a nitroimidazole scaffold with other pharmacophores, such as quinolines or thiosemicarbazides, to create agents with dual modes of action or enhanced potency against resistant organisms. bohrium.commdpi.com
Development of Bicyclic and Fused-Ring Systems: The success of the bicyclic nitroimidazoles delamanid and pretomanid against tuberculosis has spurred interest in more rigid, fused-ring structures. nih.gov These compounds can have different activation pathways and target specificities compared to traditional monocyclic nitroimidazoles. unimib.it
Repurposing for New Indications: The hypoxic-cell selectivity of nitroimidazoles has led to their investigation as radiosensitizers and hypoxia-activated prodrugs in cancer therapy. ajrconline.orgresearchgate.net
Overcoming Mutagenicity: A significant challenge in nitroimidazole development is the potential for mutagenicity, which is linked to their mechanism of action involving DNA damage. nih.gov Contemporary research focuses on designing new analogs with a better therapeutic index, where the desired antimicrobial or anticancer activity is separated from unwanted genotoxicity. mdpi.com
The table below summarizes some recent research findings on novel nitroimidazole derivatives.
| Derivative Class | Research Focus | Key Findings |
| Nitroimidazole Carboxamides | Antiparasitic activity | Displayed efficacy in in vivo models against Histomonas meleagridis and T. vaginalis. nih.gov |
| Indolin-2-one Nitroimidazoles | Activity against aerobic bacteria | Exhibit an unexpected dual mode of action, inhibiting topoisomerase IV and undergoing reductive bioactivation. acs.org |
| 5-Nitroimidazole-2-carbaldehyde Derivatives | Antimalarial activity | Showed high potential against pyrimethamine-resistant strains of P. falciparum. mdpi.com |
| Metronidazole-Schiff Base Hybrids | Antimalarial activity | Some compounds exhibited potent activity against Plasmodium falciparum, comparable to chloroquine (B1663885) in certain assays. mdpi.com |
| 2-Position Substituted 5-NIs | Activity against Giardia | A compound with a remote phenyl group in the 2-position was found to be at least 14-fold more active than metronidazole. nih.gov |
These modern research avenues and the persistent challenge of drug resistance underscore the continued academic importance of exploring the full chemical space of nitroimidazoles, including less common isomers like this compound, to uncover new therapeutic leads. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGUTYIXCZDKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206358 | |
| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57658-79-4 | |
| Record name | Imidazole, 1,4-dimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dimethyl 5 Nitroimidazole and Its Functionalized Derivatives
De Novo Synthesis Routes for 1,4-Dimethyl-5-nitroimidazole
The synthesis of the this compound core can be approached in two primary ways: by constructing the imidazole (B134444) ring system from acyclic precursors followed by functionalization, or by direct functionalization of a pre-existing imidazole.
A direct and specific method for synthesizing 2,4-dimethyl-5-nitroimidazole, an isomer of the title compound, involves the nitration of 2,4-dimethylimidazole (B189465). In this procedure, 2,4-dimethylimidazole is treated with a mixture of fuming nitric acid and sulfuric acid. prepchem.com The reaction is initiated in an ice bath, and after the addition of the nitrating mixture, a brief period of heating instigates a vigorous reaction. prepchem.com Subsequent cooling and neutralization to pH 5 precipitate the desired 2,4-dimethyl-5-nitroimidazole product. prepchem.com A similar principle would apply to the 1,4-dimethyl isomer if 1,4-dimethylimidazole (B1345669) were used as the starting material.
More fundamental de novo syntheses involve building the imidazole ring itself from non-cyclic components. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a classical example where a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) react to form the imidazole ring. wikipedia.orgnih.gov Modern variations of this multicomponent approach provide good yields for a range of substituted imidazoles. wikipedia.org Following the ring formation, the target compound would be obtained through subsequent N-methylation and nitration steps. slideshare.net Other strategies include the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldimine to construct the ring. wikipedia.org These methods offer versatility in accessing the core imidazole structure from basic acyclic starting materials. grafiati.com
Derivatization Strategies from Existing Nitroimidazole Scaffolds
Functionalization of existing nitroimidazole scaffolds is a prevalent strategy for generating novel derivatives. nih.govpsu.edu These methods take advantage of the intrinsic reactivity of the nitroimidazole ring to introduce a wide variety of substituents, thereby modulating the molecule's properties. Key strategies include the reduction of the nitro group to create versatile intermediates, direct C-H functionalization, and the use of modern catalytic and energy-assisted techniques.
The nitro group of nitroimidazoles can be catalytically reduced to an amino group, yielding aminoimidazoles that are highly valuable synthetic intermediates. psu.edu This transformation opens up a plethora of possibilities for subsequent derivatization. Catalytic hydrogenation is a common and effective method for this reduction.
For instance, 5-nitroimidazoles can be reduced to 5-aminoimidazoles in good yield using a 5% Palladium-on-carbon (Pd-C) catalyst in a dioxane solution under an atmosphere of hydrogen. psu.edu Studies have shown the successful reduction of 1,2-dimethyl-5-nitroimidazole to crystalline 5-amino-1,2-dimethylimidazole with a 74% yield using this method. psu.edu Similarly, Raney Nickel is another effective catalyst for reducing 5-nitroimidazoles to their corresponding amines. The resulting aminoimidazoles, while sometimes unstable, can be conveniently generated in situ and used directly in subsequent reactions without isolation. psu.edu These amino intermediates readily react with electrophiles like isocyanates, isothiocyanates, and acylating agents to form N-addition products, providing a pathway to complex heterocyclic systems. psu.edu
| Starting Nitroimidazole | Catalyst | Solvent | Product | Yield |
| 1,2-Dimethyl-5-nitroimidazole | 5% Pd-C | Dioxane | 5-Amino-1,2-dimethylimidazole | 74% |
| 1-Methyl-2-propyl-5-nitroimidazole | 5% Pd-C | Dioxane | 5-Amino-1-methyl-2-propylimidazole | 53% |
| 2-Benzoyl-1-methyl-5-nitroimidazole | Raney Nickel | Ethyl Acetate | 2-Benzoyl-1-methyl-5-aminoimidazole | Good |
This table presents examples of catalytic reduction of various 5-nitroimidazoles to their corresponding 5-aminoimidazole derivatives.
Alkylation and arylation reactions are powerful tools for introducing carbon-based substituents onto the nitroimidazole scaffold. These reactions can occur at either the ring nitrogens or carbons, depending on the specific substrate and reaction conditions.
N-alkylation of nitroimidazoles is a common strategy. For example, 4-nitroimidazole (B12731) and 5-nitroimidazole can be N-alkylated using various alkylating agents in the presence of a base like potassium carbonate (K₂CO₃). derpharmachemica.com The choice of solvent and temperature significantly influences the reaction's efficiency, with studies showing that heating to 60°C in acetonitrile (B52724) generally provides good yields of the N-alkylated products. derpharmachemica.com
For C-H arylation, palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura cross-coupling, for example, has been successfully applied to couple arylboronic acids with brominated nitroimidazoles. arkat-usa.org The electron-withdrawing nature of the nitro group plays a crucial role in these reactions, activating the imidazole ring towards C-H functionalization and often directing the regioselectivity of the arylation. rsc.org For instance, the nitro group at position 5 enhances the electrophilicity of the C-4 position, making it the most reactive site for cross-coupling. arkat-usa.org
The application of microwave irradiation has emerged as a significant advancement in the synthesis of nitroimidazole derivatives, offering advantages such as dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. prepchem.com This technique has been successfully employed in various synthetic transformations.
Microwave heating has been shown to be highly effective for palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole with various arylboronic acids under microwave irradiation can be completed in as little as one hour with high yields, a significant improvement over classical heating methods. slideshare.net Similarly, microwave-assisted synthesis has been used to prepare 2-nitroimidazoles from 2-aminoimidazoles using sodium nitrite (B80452) and a natural clay catalyst in a solvent-free system, highlighting a greener alternative to methods requiring strong mineral acids. prepchem.com This approach is not only faster but also simplifies the work-up procedure. prepchem.com
| Reaction Type | Reactants | Conditions | Product | Advantage |
| Suzuki-Miyaura Coupling | 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, MW, 1 hr | 1,2-dimethyl-5-nitro-4-phenyl-1H-imidazole | 93% yield, rapid synthesis |
| Nitration | 2-Aminoimidazole + NaNO₂ | Kaolinite clay, MW, solvent-free | 2-Nitroimidazole (B3424786) | Avoids strong acid, green method |
This table showcases examples of microwave-assisted synthesis in the nitroimidazole series, demonstrating reduced reaction times and improved conditions.
Electron transfer reactions provide a powerful and mild method for generating reactive intermediates from nitroimidazoles, enabling the synthesis of highly functionalized and complex derivatives. A key reagent in this field is tetrakis(dimethylamino)ethylene (B1198057) (TDAE), an organic reducing agent.
TDAE reacts with halogenated derivatives, such as chloromethyl-substituted nitroimidazoles, to generate a carbanion under mild conditions via two sequential single-electron transfers. This TDAE-generated carbanion is a potent nucleophile that can react with a wide range of electrophiles, including aromatic aldehydes, ketones, and α-ketoesters. This methodology has been successfully used to synthesize a series of substituted 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols. The reaction involves treating a substrate like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with an aromatic aldehyde in the presence of TDAE, leading to the corresponding alcohol adducts in moderate to good yields. This strategy represents a significant application of TDAE methodology in heterocyclic chemistry, allowing for the construction of complex side chains on the nitroimidazole core. grafiati.com
| Aldehyde Electrophile | TDAE-Generated Anion From | Product | Yield |
| 4-Nitrobenzaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol | 78% |
| 4-Chlorobenzaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 1-(4-chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 75% |
| 2-Naphthaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(naphthalen-2-yl)ethanol | 61% |
| Benzaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 51% |
This table illustrates the TDAE-mediated reaction between the carbanion derived from a chloromethyl-substituted nitroimidazole and various aromatic aldehydes, resulting in functionalized alcohol derivatives.
Biological Activities and Preclinical Efficacy Studies of 1,4 Dimethyl 5 Nitroimidazole Analogs
Antimicrobial Activity Profile
The antimicrobial potential of 1,4-Dimethyl-5-nitroimidazole and related 5-nitroimidazole analogs has been explored against a wide range of protozoa, bacteria, and fungi. The core mechanism of action for this class of compounds involves the chemical reduction of the nitro group within anaerobic or microaerophilic organisms, leading to the formation of cytotoxic radical anions and other reactive intermediates that damage cellular macromolecules, including DNA. wikipedia.org
Antiprotozoal Efficacy against Key Pathogens
5-Nitroimidazole derivatives are well-established agents for treating infections caused by several protozoan parasites.
Giardia lamblia : Diarrheal diseases caused by Giardia lamblia are a significant global health issue. nih.gov While metronidazole (B1676534) is a common treatment, concerns over resistance have prompted research into other nitroimidazoles. nih.gov Studies have shown that various 5-nitroimidazole analogs exhibit potent activity against G. lamblia. For instance, a series of 1-methyl-5-nitroimidazole (B135252) carboxamides were all active against metronidazole-susceptible G. lamblia, with some derivatives showing approximately four times greater potency than metronidazole itself. nih.gov
Trichomonas vaginalis : As the causative agent of trichomoniasis, T. vaginalis infections are typically treated with 5-nitroimidazole drugs. ubc.canih.gov Research into various analogs has demonstrated significant efficacy. While resistance to metronidazole has been documented, other 5-nitroimidazoles like tinidazole, ornidazole (B1677491), and secnidazole (B1681708) have shown better in vitro activity against clinical isolates of T. vaginalis. ubc.ca Specifically, ornidazole showed no resistance among the tested isolates, making it a viable alternative. ubc.ca
Entamoeba histolytica : This parasite causes amebiasis, for which metronidazole, a 5-nitroimidazole, is a standard treatment. acs.orgosti.gov The mechanism of action in E. histolytica involves the reduction of the drug, which then forms adducts with key proteins like thioredoxin reductase, disrupting essential cellular functions. osti.govasm.org Research on 1-methyl-5-nitroimidazole carboxamides also confirmed their efficacy against E. histolytica. nih.gov
Trypanosoma cruzi : The agent of Chagas disease, T. cruzi, has been a target for nitroimidazole derivatives. wikipedia.org The most active compounds in this class are thought to act as thiol scavengers, particularly for trypanothione, which is crucial for the parasite's detoxification processes. wikipedia.org Studies on 5-nitroindazolinones, which are structurally related, suggest their trypanocidal activity is linked to their capacity to generate oxidative stress in the parasite. researchgate.net
Leishmania spp. : Leishmaniasis is another parasitic disease where nitroimidazoles have shown promise. nih.gov Lead compounds from the nitroimidazole class, such as DNDI-0690, have demonstrated consistent and potent in vitro activity against a range of Leishmania species that cause cutaneous leishmaniasis, including L. major, L. amazonensis, and L. tropica. nih.gov
| Compound/Analog Class | Pathogen | Key Finding | Reference |
|---|---|---|---|
| 1-methyl-5-nitroimidazole carboxamides (e.g., 8f, 8h) | Giardia lamblia | EC50 values as low as 1.6 µM, ~4-fold more potent than metronidazole. | nih.gov |
| Ornidazole | Trichomonas vaginalis | No resistance observed in 94 clinical isolates; 89% of isolates were susceptible. | ubc.ca |
| 1-methyl-5-nitroimidazole carboxamides | Entamoeba histolytica | Demonstrated efficacy, consistent with the known activity of 5-nitroimidazoles. | nih.gov |
| Megazol (a 5-nitroimidazole) | Trypanosoma cruzi | Acts as a potent thiol scavenger, particularly for trypanothione. | wikipedia.org |
| DNDI-0690 (nitroimidazole) | Leishmania spp. | Potent activity with EC50 values ranging from 0.29 to 18.3 µM across various species. | nih.gov |
Antibacterial Spectrum and Efficacy
The activity of 5-nitroimidazoles extends to specific types of bacteria, primarily those that thrive in anaerobic or microaerophilic environments.
Anaerobic Bacteria : Nitroimidazoles are widely used against anaerobic bacterial infections. wikipedia.org The analog Dimetridazole (B1670680) (1,2-Dimethyl-5-nitroimidazole) has shown activity against clinical isolates of Bacteroides fragilis, with a geometric mean Minimum Inhibitory Concentration (MIC) of 6.39 µM. medchemexpress.com It has also been shown to inhibit protein synthesis in cultures of Campylobacter jejuni. medchemexpress.com
Helicobacter pylori : Given that H. pylori is a microaerophilic bacterium, nitroimidazoles are a component of eradication therapies. nih.gov However, resistance to metronidazole is a growing problem. brieflands.com In response, new 5-nitroimidazole-based 1,3,4-thiadiazoles have been synthesized and tested. Several of these analogs showed strong activity against clinically isolated metronidazole-resistant H. pylori strains at concentrations where metronidazole itself was inactive. nih.govbrieflands.com
Staphylococcus epidermidis : S. epidermidis is a facultative anaerobe and a common cause of nosocomial infections, often associated with medical devices. nih.gov A review of the available scientific literature did not yield specific studies evaluating the efficacy of this compound or its direct analogs against S. epidermidis. Standard treatments for resistant S. epidermidis infections typically include agents like vancomycin. mdpi.com
Corynebacterium diphtheriae : The causative agent of diphtheria, C. diphtheriae, is an aerobic or facultatively anaerobic bacterium. nih.govcdc.gov Extensive searches of scientific databases did not reveal preclinical studies investigating the activity of this compound or related nitroimidazoles against this pathogen. Treatment for diphtheria primarily relies on antitoxin and antibiotics such as penicillin or erythromycin. wikipedia.org
| Compound/Analog | Bacterium | Key Finding | Reference |
|---|---|---|---|
| Dimetridazole | Bacteroides fragilis | Geometric mean MIC of 6.39 µM against 16 clinical isolates. | medchemexpress.com |
| 5-nitroimidazole-1,3,4-thiadiazole analogs | Helicobacter pylori (Metronidazole-resistant) | Several analogs showed strong activity (inhibition zone > 20 mm at 0.5 µg/disc). | nih.gov |
| This compound analogs | Staphylococcus epidermidis | No specific efficacy studies found in the reviewed literature. | N/A |
| This compound analogs | Corynebacterium diphtheriae | No specific efficacy studies found in the reviewed literature. | N/A |
Antitubercular Activity Investigations (Aerobic and Anaerobic Mycobacterium tuberculosis)
There is significant interest in nitroimidazoles as potential treatments for tuberculosis (TB). nih.gov The bacterium Mycobacterium tuberculosis can exist in different metabolic states within the host, including in hypoxic (anaerobic) environments like caseous granulomas. nih.gov
5-nitroimidazoles, such as metronidazole, are primarily active against M. tuberculosis only under anaerobic conditions. nih.govresearchgate.net This is because the reduction of the nitro group, which is necessary for drug activation, occurs efficiently in low-oxygen environments. docksci.com While this selective activity is promising for targeting dormant or latent TB, these compounds generally lack efficacy against aerobically growing bacilli. researchgate.net However, research has shown that structural modifications, such as the incorporation of a 2-position oxygen atom into a rigid 5-nitroimidazo-oxazine structure, can confer aerobic activity to the 5-nitroimidazole class. researchgate.net This suggests that analogs of this compound could potentially be designed to target both replicating (aerobic) and dormant (anaerobic) M. tuberculosis.
Antifungal Activity Evaluations
The imidazole (B134444) scaffold is a core component of many widely used antifungal agents (e.g., azoles), which typically work by inhibiting ergosterol (B1671047) biosynthesis. nih.govnih.gov Research into the specific antifungal properties of nitroimidazole derivatives is less extensive but has yielded some positive results. Studies on novel synthesized 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles showed they were effective against fungi with MIC values ranging from 3-25 µg/ml. researchgate.net Other research on 5-aminoimidazole-4-carbohydrazonamide derivatives demonstrated activity against Candida albicans and Candida krusei. nih.gov While these findings indicate that the 5-nitroimidazole scaffold can be a basis for developing antifungal agents, specific evaluations for this compound were not found in the reviewed literature.
Anticancer Research Potential
Beyond antimicrobial applications, the chemical properties of nitroimidazoles make them candidates for cancer therapy, particularly in conjunction with radiation.
Radiosensitization Properties in Hypoxic Tumor Cells
A significant challenge in radiotherapy is the presence of hypoxic (low-oxygen) cells within solid tumors, as these cells are more resistant to radiation-induced damage. nih.gov Nitroimidazoles have been extensively explored as hypoxic cell radiosensitizers. nih.govnih.gov Their mechanism is "oxygen-mimetic"; the electron-affinic nature of the nitroimidazole allows it to react with and "fix" radiation-induced DNA free radicals, a role normally played by oxygen. openmedscience.com This prevents the repair of DNA damage and enhances cell killing in the hypoxic tumor core. nih.gov
Both 2-nitroimidazole (B3424786) and 5-nitroimidazole analogs have demonstrated marked tumor radiosensitization capabilities in preclinical studies. acs.orgnih.gov The efficacy of these compounds as radiosensitizers is strongly linked to their electron affinity. nih.gov This property allows for the design of various analogs to optimize radiosensitizing effects while managing potential toxicity. nih.govnih.gov
General Cytotoxic Effects on Cancer Cell Lines
The cytotoxic potential of various analogs of this compound has been investigated across a range of human cancer cell lines. These in vitro studies are crucial for determining the preliminary antitumor activity of these compounds and identifying which cancer types may be most susceptible to their effects. The primary measure of cytotoxicity in these studies is the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the concentration of a compound required to inhibit the growth of or kill 50% of the cancer cells, respectively.
Research into N-alkyl-nitroimidazole compounds has demonstrated their cytotoxic capabilities against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.comresearchgate.net One study reported that N-alkyl nitroimidazoles exhibited an LC50 as low as 16.7 µM in MDA-MB-231 breast tumor cells. openmedicinalchemistryjournal.com In the same study, the LC50 in normal Vero kidney cells was found to be around 30 µM, suggesting some level of selectivity for cancer cells. openmedicinalchemistryjournal.com It was also observed that the length of the substituted N-alkyl chain on the imidazole ring influences the antitumor activity in A549 lung cells. openmedicinalchemistryjournal.com Specifically, increasing the length of the N-alkyl chain resulted in a decrease in antitumor activity against A549 cancer cells. scilit.com For instance, N-methyl-nitroimidazole and N-ethyl-nitroimidazole showed greater cytotoxic activity against both breast and lung cancer cell lines compared to analogs with longer alkyl chains. openmedicinalchemistryjournal.com
Table 1: Cytotoxic Activity of N-Alkyl-Nitroimidazole Analogs
| Compound | MDA-MB-231 (Breast Adenocarcinoma) LC50 (µM) | A549 (Lung Carcinoma) LC50 (µM) |
|---|---|---|
| N-methyl-nitroimidazole | 16.67 ± 2.3 | 17.00 ± 1.7 |
| N-ethyl-nitroimidazole | 17.33 ± 2.1 | 14.67 ± 2.5 |
Data sourced from in vitro studies. openmedicinalchemistryjournal.com
Further investigations into new 4-nitroimidazole (B12731) derivatives have expanded the scope of their cytotoxic evaluation to include other cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and DU145 (prostate cancer). arkat-usa.org In one study, eighteen different 4-nitroimidazole analogs were assessed for their antiproliferative effects. arkat-usa.org Among these, compounds designated as 5f and 5k were identified as the most potent agents against the MCF-7 cell line, with an IC50 value of 1.0 µg/mL. arkat-usa.org Meanwhile, compounds 5d and 5m demonstrated cytotoxic effects on PC3 and DU145 prostate cancer cell lines, with IC50 values of 4.0 µg/mL and 5.0 µg/mL, respectively. arkat-usa.org
Table 2: Cytotoxic Activity of Selected 4-Nitroimidazole Derivatives
| Compound | MCF-7 (Breast Cancer) IC50 (µg/mL) | PC3 (Prostate Cancer) IC50 (µg/mL) | DU145 (Prostate Cancer) IC50 (µg/mL) |
|---|---|---|---|
| 5f | 1.0 | Not Reported | Not Reported |
| 5k | 1.0 | Not Reported | Not Reported |
| 5d | Not Reported | 4.0 | Not Reported |
| 5m | Not Reported | Not Reported | 5.0 |
Data represents the most potent compounds from a larger series of analogs. arkat-usa.org
Additionally, a study on 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole moiety investigated their intrinsic cytotoxicity on four different cancer cell lines: Raji (Burkitt's lymphoma), K562 (chronic myelogenous leukemia), Fen (B-cell lymphoma), and HeLa (cervical cancer). The results indicated that these compounds possessed moderate to good cytotoxic activity against these cell lines. semanticscholar.org
Collectively, these preclinical findings underscore the potential of this compound analogs as a class of compounds with broad-spectrum cytotoxic effects against various cancer cell lines. The variations in potency observed with different structural modifications, such as the length of an N-alkyl chain or other substitutions, highlight the importance of structure-activity relationship studies in optimizing the anticancer efficacy of these molecules.
Molecular and Cellular Mechanisms of Action for 1,4 Dimethyl 5 Nitroimidazole and Its Derivatives
Reductive Bioactivation Processes of the Nitro Group
The selective toxicity of 5-nitroimidazoles against anaerobic organisms is largely attributed to the unique low redox potential environment within these cells, which facilitates the reduction of the nitro group—a process less likely to occur in aerobic, mammalian cells. This reductive activation is a prerequisite for the compound's cytotoxic effects. nih.gov
The bioactivation of 5-nitroimidazoles is a stepwise process initiated by the transfer of an electron to the nitro group, resulting in the formation of a nitro-radical anion. plos.org This highly reactive intermediate can undergo further reduction. A four-electron reduction of the nitro group leads to the formation of a hydroxylamine (B1172632) derivative, which is considered a key reactive intermediate. nih.govnih.gov
This hydroxylamine is susceptible to nucleophilic attack, particularly at the C4 position of the imidazole (B134444) ring. nih.govnih.gov This can lead to the formation of electrophilic metabolites that are capable of covalently binding to cellular macromolecules. nih.gov Studies have shown that this covalent binding occurs with the loss of the proton at the C4 position. nih.gov The process can ultimately lead to the formation of a stable, non-reactive 5-aminoimidazole adduct. plos.org
Table 1: Key Reactive Intermediates in 5-Nitroimidazole Bioactivation
| Intermediate | Formation Process | Role in Cytotoxicity |
| Nitro-radical anion | One-electron reduction of the nitro group. plos.org | Highly reactive species that can participate in redox cycling. |
| Hydroxylamine derivative | Four-electron reduction of the nitro group. nih.govnih.gov | A key intermediate leading to the formation of electrophilic species. |
| Electrophilic metabolites | Arise from the hydroxylamine derivative. nih.gov | Covalently bind to and damage cellular macromolecules like DNA and proteins. nih.gov |
The reduction of the nitro group is not a spontaneous event but is catalyzed by specific enzymes within susceptible organisms. A major class of enzymes involved are nitroreductases . digitellinc.comnih.gov These enzymes, often flavoproteins, utilize cofactors such as flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) and reducing agents like NADH or NADPH to catalyze the reduction of the nitro group. nih.gov
In many anaerobic bacteria and some protozoa, low-potential electron transport proteins such as ferredoxin and flavodoxin play a crucial role. nih.govmdpi.com These proteins, which are part of the organism's normal metabolic pathways (e.g., pyruvate metabolism), have a sufficiently low redox potential to donate electrons to the 5-nitroimidazole, initiating its activation. mdpi.comnih.gov The enzyme pyruvate:ferredoxin oxidoreductase (PFOR) is often implicated in reducing ferredoxin, which in turn reduces the nitroimidazole. mdpi.comnih.gov
Other enzymes, such as thioredoxin reductase, have also been identified as being capable of reducing 5-nitroimidazoles, expanding the range of cellular systems that can activate these compounds. plos.orgresearchgate.net
Table 2: Enzymes Involved in 5-Nitroimidazole Reduction
| Enzyme/Protein | Cofactor/Electron Source | Organism Type |
| Nitroreductases (e.g., NfsA, NfsB) | FMN/FAD, NAD(P)H nih.gov | Bacteria digitellinc.comnih.gov |
| Ferredoxin/Flavodoxin | Pyruvate:ferredoxin oxidoreductase (PFOR) mdpi.comnih.gov | Anaerobic bacteria, Protozoa nih.govmdpi.com |
| Thioredoxin Reductase | FAD/FMN plos.org | Protozoa, various organisms plos.orgresearchgate.net |
| Hydrogenase 1 | Ferredoxin, FAD, FMN nih.gov | Clostridium pasteurianum nih.gov |
Interactions with Cellular Macromolecules and Metabolic Pathways
Once activated, the reactive intermediates of 1,4-Dimethyl-5-nitroimidazole and its derivatives can interact with and damage a variety of critical cellular components, leading to cell death.
A primary target of activated 5-nitroimidazoles is DNA. The reactive metabolites can covalently bind to DNA, forming adducts that disrupt the helical structure and lead to strand breakage. wikilectures.eu This damage inhibits DNA replication and repair mechanisms, ultimately preventing the synthesis of new DNA. oup.comyoutube.com The interaction is significant enough to cause the degradation of existing DNA in some organisms. oup.com
The formation of these DNA adducts is a key component of the cytotoxic mechanism. nih.govnih.gov While DNA is a major target, the effect on RNA synthesis appears to be less direct. Some studies have shown that while DNA synthesis is significantly inhibited, RNA synthesis remains largely unaffected by certain 5-nitroimidazole drugs. oup.com However, damage to the DNA template could indirectly affect transcription. Damage to DNA by these compounds can block the progression of RNA polymerase, thereby interfering with transcription and gene expression. nih.gov
The activity of 5-nitroimidazole derivatives is not limited to nucleic acids. Certain fused nitroimidazole drugs, such as delamanid (B1670213) and pretomanid (B1679085), have been shown to possess a dual mechanism of action that includes the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov Mycolic acids are crucial long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a protective barrier. eurekaselect.compatsnap.com The inhibition of their synthesis compromises the integrity of this cell wall, contributing to the bactericidal effect. frontiersin.orgnih.gov This mechanism highlights how modifications to the core nitroimidazole structure can result in novel interactions with specific biosynthetic pathways.
Emerging evidence suggests that 5-nitroimidazoles can also interfere with cellular energy metabolism. Some studies have indicated that certain 5-nitroimidazole derivatives can inhibit mitochondrial respiration. nih.gov Specifically, they have been shown to affect oxygen uptake by acting at the level of NADH oxidation, which is a critical early step in the electron transport chain. nih.gov By disrupting the flow of electrons, these compounds can impair the generation of the proton gradient necessary for ATP synthesis via oxidative phosphorylation, thereby depleting the cell's primary energy source. biomol.comwikipedia.org
Induction of Oxidative Stress and Lipid Peroxidation
The mechanism of action for 5-nitroimidazoles is intrinsically linked to the generation of oxidative stress. This process begins when the inactive prodrug enters a target cell and its nitro group is reduced. This reduction, catalyzed by cellular oxidoreductases, involves the transfer of a single electron to the nitro group, forming a nitro radical anion nih.gov.
Under aerobic conditions, this radical anion is unstable and can rapidly transfer the electron to molecular oxygen, regenerating the parent nitroimidazole compound and producing a superoxide radical (O₂⁻) nih.gov. This process is known as a "futile cycle" of reduction and re-oxidation. The resulting superoxide can then be converted by cellular enzymes, such as superoxide dismutase, into hydrogen peroxide (H₂O₂) nih.gov. The accumulation of these reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress frontiersin.org.
This excess of ROS can inflict widespread damage on vital cellular components. Lipids, particularly the polyunsaturated fatty acids within cell membranes, are highly susceptible to attack by ROS, initiating a chain reaction known as lipid peroxidation. This process can compromise the integrity and fluidity of cellular and organellar membranes, leading to loss of function researchgate.net. The oxidative damage extends to other macromolecules; proteins can be oxidized, leading to denaturation and loss of enzymatic activity, and DNA can suffer oxidative lesions, such as single- and double-strand breaks, which are highly cytotoxic frontiersin.orgresearchgate.net.
| Biomolecule | Type of Oxidative Damage | Consequence |
| Lipids | Peroxidation of polyunsaturated fatty acids | Compromised membrane integrity and fluidity |
| Proteins | Oxidation of amino acid residues | Denaturation, loss of function, enzyme inactivation |
| DNA | Single and double-strand breaks, base modification (e.g., 8-oxodeoxyguanosine) | Genotoxicity, cytotoxicity, inhibition of replication |
This table summarizes the types of damage inflicted on key cellular macromolecules as a result of the oxidative stress induced by the reductive activation of 5-nitroimidazoles.
Alterations in Cellular Morphology and Organelle Integrity
The biochemical damage caused by oxidative stress and cytotoxic intermediates manifests in observable changes to cellular structure and organelle health. Studies on related 5-nitroimidazoles, such as metronidazole (B1676534), have documented significant morphological alterations in various cell types upon exposure.
Observed morphological changes include:
Cell Shape and Size: Cells may lose their typical morphology, adopting a more rounded shape or undergoing significant elongation into filamentous forms mdpi.comresearchgate.net.
Membrane Integrity: Damage to the plasma membrane can lead to blebbing and the formation of vesicles on the cell surface researchgate.net.
Cytoplasmic Changes: The cytoplasm may appear dissolved, with an increase in vacuolization (the formation of large, membrane-bound sacs) researchgate.netmdpi.com.
Organelles, particularly mitochondria, are primary targets of nitroimidazole-induced toxicity. As the main sites of cellular respiration, mitochondria are vulnerable to ROS and can also be a source of them mdpi.commdpi.com. Several antibiotics have been shown to induce mitochondrial dysfunction, leading to overproduction of ROS and oxidative damage researchgate.net. This can result in mitochondrial swelling, disruption of the mitochondrial membrane potential, and the uncoupling of oxidative phosphorylation, which cripples the cell's primary energy production pathway nih.gov.
The nucleus is also affected. The DNA damage induced by the drug's reactive intermediates can lead to nuclear disorganization and deformation researchgate.net. The collective damage to membranes, mitochondria, the nucleus, and other cellular components ultimately disrupts cellular homeostasis and can trigger programmed cell death pathways.
| Cell/Organism Type | Compound | Observed Morphological/Organellar Alterations |
| Giardia lamblia | Metronidazole | Cell rounding, plasma membrane blebbing, deformed nuclei, cytoplasmic vacuolization researchgate.net |
| Clostridioides difficile | Metronidazole | Elongation of bacterial cells into filaments mdpi.com |
| Murine Spermatozoa | Metronidazole | Severe abnormalities in head and flagellum morphology nih.gov |
| Rabbit Corneal Epithelium | Metronidazole | Cell loss and morphological changes at concentrations ≥3.0 mg/ml nih.gov |
| Mouse Hepatocytes | Diacetylcurcumin-Metal Derivatives | Disorganized cellular structure, increased vacuolization, cell degeneration/necrosis mdpi.com |
This table presents a summary of documented morphological and organellar changes in various cells and organisms exposed to the related 5-nitroimidazole, metronidazole, or other compounds causing similar cellular stress.
Hypoxia-Selective Drug Activation
A defining characteristic of this compound and related compounds is their selective activation and cytotoxicity under hypoxic (low oxygen) conditions. This property is crucial for their efficacy against anaerobic pathogens and as radiosensitizers for treating hypoxic tumors nih.govnih.gov.
The mechanism of this selectivity is directly tied to the "futile cycle" described previously. In well-oxygenated (normoxic) tissues, the nitro radical anion formed by the initial one-electron reduction is immediately re-oxidized back to the parent compound by molecular oxygen nih.govmdpi.com. This redox cycling prevents the accumulation of the radical and its subsequent conversion into more toxic products, thus protecting normal, oxygenated cells from damage.
In contrast, under hypoxic conditions, the scarcity of oxygen allows the nitro radical anion to persist for a longer duration. This enables it to undergo further, irreversible reduction steps, ultimately forming highly reactive and cytotoxic species such as nitroso and hydroxylamine derivatives nih.gov. These reduced intermediates are potent electrophiles that can covalently bind to cellular macromolecules, including DNA and proteins acs.org. The formation of these adducts disrupts their normal function, leading to DNA strand breaks, inhibition of DNA repair enzymes, and ultimately, cell death nih.gov. This hypoxia-dependent bioactivation ensures that the drug's most potent cytotoxic effects are localized to the low-oxygen environments characteristic of anaerobic infections and solid tumors.
Steps in Hypoxia-Selective Activation of 5-Nitroimidazoles
| Step | Cellular Condition | Reaction | Outcome |
| 1. Initial Reduction | Both Normoxic & Hypoxic | R-NO₂ + e⁻ → [R-NO₂]⁻• | Formation of nitro radical anion. |
| 2a. Re-oxidation | Normoxic (O₂ present) | [R-NO₂]⁻• + O₂ → R-NO₂ + O₂⁻• | Parent drug is regenerated; futile cycle produces superoxide. Low net activation. |
| 2b. Further Reduction | Hypoxic (O₂ absent) | [R-NO₂]⁻• + e⁻ → R-NO | Formation of highly reactive nitroso derivative. |
| 3. Cytotoxicity | Hypoxic | R-NO and other reduced species bind to DNA and proteins. | Macromolecular damage, leading to cell death. |
This table outlines the differential fate of the 5-nitroimidazole compound under normoxic versus hypoxic conditions, explaining the basis for its selective toxicity.
Structure Activity Relationship Sar Studies of 1,4 Dimethyl 5 Nitroimidazole Analogs
Influence of Substituent Position on Bioactivity and Mutagenicity
The arrangement of substituents on the nitroimidazole core is a primary determinant of the compound's interaction with biological targets and its potential for causing DNA damage. Key structural features, such as the location of the nitro group and the placement of methyl and other functional groups, have been systematically studied to delineate their impact.
The position of the nitro group on the imidazole (B134444) ring—either at carbon-4 (C-4) or carbon-5 (C-5)—dramatically alters the biological and toxicological properties of the molecule. nih.govresearchgate.net This distinction is fundamental to the SAR of this class of compounds.
Generally, 1-alkyl-5-nitroimidazoles are associated with potent antitrichomonal activity. acs.org However, this configuration is also frequently linked to mutagenic and genotoxic effects. nih.govnih.govscielo.br Conversely, shifting the nitro group to the C-4 position often results in a significant reduction or elimination of genotoxicity. nih.govnih.govscielo.br For instance, studies comparing nitroimidazole analogs found that those with a 4-nitro configuration were not genotoxic, unlike their 5-nitro counterparts which exhibited moderate to high genotoxicity. nih.gov
In the context of antitubercular activity, the nitro group's position is a critical determinant for activity under different oxygen conditions. The 4-nitroimidazole (B12731) class, exemplified by compounds like PA-824, is active against Mycobacterium tuberculosis (Mtb) under both aerobic and anaerobic conditions. nih.govresearchgate.net In contrast, 5-nitroimidazoles, such as metronidazole (B1676534), are typically active only against anaerobic Mtb. nih.govresearchgate.net This difference in activity spectrum highlights a clear distinction in the mechanism of action dictated by the nitro group's location. nih.gov Interestingly, movement of the nitro group from the 4-position to the 5-position on the imidazole ring can also significantly change the chemical reactivity of the compounds. nih.gov
| Feature | 4-Nitroimidazole Analogs | 5-Nitroimidazole Analogs | Source(s) |
| Antitubercular Activity | Active under aerobic and anaerobic conditions | Primarily active under anaerobic conditions | nih.gov, researchgate.net |
| Genotoxicity/Mutagenicity | Generally lower or non-genotoxic | Often associated with higher genotoxicity | nih.gov, nih.gov, scielo.br |
| Antitrichomonal Activity | Can be active | Generally potent | acs.org |
The presence and position of methyl groups on the nitroimidazole ring further modulate the compound's bioactivity and mutagenicity.
C-1 Methyl Group: The alkyl group at the N-1 position is a common feature in bioactive nitroimidazoles. In 1,4-dimethyl-5-nitroimidazole, this group is a methyl substituent.
C-2 Methyl Group: A methyl group at the C-2 position has a notable influence on mutagenicity, often in conjunction with the nitro group's position. Studies have shown that 5-nitroimidazole derivatives with an additional methyl group at the C-2 position displayed lower mutagenicity than metronidazole. mdpi.com However, other research indicates that in the presence of a C-2 methyl group, the position of the nitro group (C-4 vs. C-5) may have less influence on the genotoxic activity. nih.govnih.govscielo.br This suggests a complex interplay between the substituents at these two positions.
C-4 Methyl Group: In this compound, the methyl group is at the C-4 position. Placing a substituent at the C-4 position of a 5-nitroimidazole ring has been explored as a strategy to reduce mutagenicity. nih.gov This modification can lead to a dramatic reduction in mutagenic potential while retaining moderate antitrichomonal activity. nih.gov For example, the compound 1,2-dimethyl-4-(2-hydroxyethyl)-5-nitroimidazole retained good antitrichomonal activity while possessing only 4% of the mutagenicity of metronidazole. nih.gov
Beyond methyl groups, the introduction of other substituents can fine-tune the properties of nitroimidazole analogs.
Hydroxyethyl (B10761427) Group: The 1-(β-hydroxyethyl) side chain is a common feature in many active nitroimidazoles, including the well-known drug metronidazole (1-(β-hydroxyethyl)-2-methyl-5-nitroimidazole). acs.org The introduction of a hydroxyethyl group at the C-4 position of a 1,2-dimethyl-5-nitroimidazole scaffold has been shown to produce a compound with significantly reduced mutagenicity but good antitrichomonal activity. nih.gov
Halogenated Groups: The incorporation of halogen atoms, such as fluorine or chlorine, can increase genotoxicity. nih.govnih.gov Fluorinated compounds have been observed to exhibit higher genotoxicity, regardless of the positions of the methyl (C-2) or nitro (C-4 or C-5) groups. nih.govnih.govscielo.br However, in some specific analogs, such as those with N-CH2OHCH2F or N-CH2OHCH2Cl side chains, the fluorine atom did not appear to influence genotoxicity. nih.govnih.gov
Phenyl and Lipophilic Groups: In the realm of antitubercular 4-nitroimidazoles, a lipophilic side chain (like a trifluoromethoxybenzyl ether) is a key determinant for both aerobic and anaerobic activity. nih.govresearchgate.net Removing this side chain leads to a complete loss of activity. nih.gov Conversely, adding a similar lipophilic tail to 5-nitroimidazoles does not confer aerobic activity and can even decrease anaerobic activity, marking a clear SAR distinction between the two series. nih.gov
Correlation Between Molecular Structure and Specific Biological Activities
The structural features discussed above correlate directly with the compound's effectiveness against specific pathogens.
Antitrichomonal Activity: Potent antitrichomonal activity is strongly associated with the 1-alkyl-5-nitroimidazole nucleus. acs.org The activity is also heavily influenced by the compound's partition coefficient. acs.org Structural modifications that reduce mutagenicity, such as adding a substituent at the C-4 position, can sometimes lower in vitro antitrichomonal activity, but in certain cases, a favorable balance is achieved, resulting in compounds with moderate activity and low mutagenicity. nih.gov
Antitubercular Activity: A clear SAR has been established for antitubercular nitroimidazoles. For 4-nitroimidazoles, key determinants for aerobic activity include the presence of a bicyclic oxazine (B8389632) ring, a lipophilic tail, and a 2-position oxygen atom. nih.govresearchgate.net The 5-nitroimidazole series does not follow the same rules; simply adding these structural elements does not typically confer aerobic activity. nih.govresearchgate.net However, incorporating a 2-position oxygen atom into a rigid 5-nitroimidazo-oxazine structure was shown to provide the first 5-nitroimidazole with aerobic activity against Mtb. nih.gov
Antiparasitic (Trypanocidal) Activity: Research on nitroimidazoles for activity against Trypanosoma cruzi has shown that structural modifications can yield compounds with trypanocidal effects but without genotoxicity. nih.govnih.gov These studies reinforce the idea that the nitro group is not solely responsible for the toxic effects and that careful selection of substituents and their positions (e.g., NO2 at C-4 and CH3 at C-2) can lead to safer antiparasitic agents. nih.govnih.govscielo.br
| Biological Activity | Key Structural Features | Source(s) |
| Antitrichomonal | 1-alkyl-5-nitroimidazole nucleus; optimal partition coefficient. | acs.org |
| Antitubercular (Aerobic) | 4-nitroimidazole core; bicyclic oxazine; lipophilic tail; 2-position oxygen. | nih.gov, researchgate.net |
| Antiparasitic (Trypanocidal) | Can be achieved with non-genotoxic scaffolds (e.g., 4-NO2, 2-CH3 configuration). | nih.gov, nih.gov |
Development of Non-Mutagenic Nitroimidazole Prototypes through Structural Modification
Several successful strategies have been employed to develop non-mutagenic prototypes:
Shifting the Nitro Group: As detailed previously, moving the nitro group from the C-5 to the C-4 position is a highly effective strategy for reducing or eliminating genotoxicity. nih.govnih.govscielo.br
Substitution at C-4: Incorporating a substituent at the C-4 position of the 5-nitroimidazole ring has been shown to dramatically reduce mutagenicity while in some cases retaining useful antitrichomonal activity. nih.gov
Incorporation of Oxidisable Groups: A second approach involves incorporating readily oxidizable moieties, such as gallate derivatives, into the molecule. nih.gov This strategy led to the development of a very weakly mutagenic but active antitrichomonal agent. nih.gov
These studies collectively demonstrate that through rational structural modification, it is possible to design new nitroimidazole-based compounds that retain potent biological activity against various pathogens without the liability of mutagenicity. nih.govnih.gov This contributes to the future search for new and safer therapeutic prototypes. nih.govnih.gov
Computational Chemistry and Molecular Modeling of 1,4 Dimethyl 5 Nitroimidazole
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of 1,4-dimethyl-5-nitroimidazole. These calculations help in understanding the molecule's intrinsic properties, such as its stability, reactivity, and electrochemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. irjweb.com The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov
These orbital energies can be correlated with redox potentials, which measure the tendency of a molecule to be oxidized or reduced. wuxibiology.com Oxidation involves the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. Theoretical calculations can thus predict the electrochemical properties of this compound and its derivatives, which is crucial for applications where electron transfer processes are important, such as in the development of radiosensitizers for cancer therapy. nih.gov
| Compound Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |
|---|---|---|---|---|
| Generic Imidazole (B134444) Derivative | B3LYP/6-311+G(d,p) | -6.297 | -1.810 | 4.487 |
| Rhenium(I) Imidazole Complex (R5) | DFT/B3LYP/6-311++G(d,p) | -6.543 | -2.846 | 3.697 |
| Rhenium(I) Imidazole Complex (R1) | DFT/B3LYP/6-311++G(d,p) | -6.639 | -2.583 | 4.056 |
This table is illustrative and shows data for related imidazole compounds to demonstrate the outputs of quantum-chemical calculations. Data sourced from studies on various imidazole derivatives. irjweb.comnih.gov
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique is particularly useful for exploring the interactions between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. nih.gov MD simulations provide a dynamic view of the binding process, revealing the stability of the ligand-receptor complex, conformational changes that may occur upon binding, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction. researchgate.net
The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. This complex is then placed in a simulated physiological environment, typically a box of water molecules with ions to mimic biological conditions. nih.gov The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a specific period, often ranging from nanoseconds to microseconds. frontiersin.org
Analysis of the MD trajectory can yield valuable information, including:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD value suggests that the ligand remains securely bound in the active site.
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid during the simulation.
Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds between the ligand and the receptor, which are often crucial for binding affinity.
For example, studies on other 4-nitroimidazole (B12731) analogues have used MD simulations of up to 200 nanoseconds to demonstrate stable interactions with target proteins like tyrosine kinase-3, confirming strong binding affinity and identifying favorable hydrophobic interactions within the active site. researchgate.net Such simulations are critical for validating docking results and providing a more realistic understanding of the ligand's behavior at the target site. ajchem-a.com
In Silico Screening and Drug Design for Nitroimidazole Derivatives
In silico screening and computer-aided drug design (CADD) are essential strategies for accelerating the discovery of new therapeutic agents. frontiersin.org These methods are widely applied to nitroimidazole scaffolds to explore their potential against various diseases, including cancer and infectious diseases. researchgate.netresearchgate.netnih.gov The process typically involves several stages, starting with a library of virtual compounds.
For this compound, a drug design campaign would involve creating a virtual library of derivatives by modifying its structure—for instance, by adding different functional groups at various positions. This library would then be subjected to a hierarchical screening process:
Molecular Docking: This is a primary screening tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Each derivative in the virtual library is "docked" into the active site of a specific biological target. The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Compounds with the best docking scores are selected for further analysis.
ADME/T Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates from docking are predicted using computational models. This step is crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. researchgate.net
Refinement with MD Simulations: As described in the previous section, the top-ranked compounds with good ADME profiles are then subjected to MD simulations to verify the stability of their interaction with the target protein. researchgate.net
This virtual screening funnel allows researchers to prioritize a small number of the most promising derivatives for chemical synthesis and subsequent in vitro biological evaluation, saving considerable time and resources. researchgate.netresearchgate.net
Proton Transfer Dynamics and Tautomeric Studies
Proton transfer is a fundamental chemical process, and tautomerism—the relocation of a proton between two sites in a molecule—is a common phenomenon in heterocyclic compounds like imidazoles. researchgate.net In a typical imidazole ring with a hydrogen atom on one of the nitrogens, tautomerism can occur, where the proton shifts between the N1 and N3 positions. researchgate.net
However, in the case of this compound, the situation is distinct. The presence of a methyl group on the N1 nitrogen atom structurally prevents the classical N1-H ↔ N3-H tautomeric equilibrium that is observed in N-unsubstituted imidazoles. This methylation locks the imidazole core into a single tautomeric form.
Furthermore, while intramolecular proton transfer to form a stable tautomer is blocked, studies can explore excited-state intramolecular proton transfer (ESIPT) if a suitable proton-donating group were attached to the molecule. nih.gov Additionally, computational methods can model intermolecular proton transfer dynamics between the molecule and its environment, such as water or residues in a protein's active site, which can be a critical step in many enzymatic reactions. soton.ac.uk
Metabolism and Pharmacokinetics of 1,4 Dimethyl 5 Nitroimidazole in Biological Systems
Biotransformation Pathways (e.g., reduction to amino derivatives, hydroxylation, glucuronidation)
The biotransformation of 1,4-dimethyl-5-nitroimidazole occurs through several key pathways, with the reduction of the 5-nitro group being a central mechanism. This process is highly dependent on the oxygen tension of the environment, being favored under anaerobic or hypoxic conditions. nih.gov In addition to reduction, oxidative pathways, primarily hydroxylation, play a significant role in its metabolism within the host.
Nitroreduction Pathway: This is a critical activation pathway for 5-nitroimidazoles. oup.com In anaerobic microorganisms, the nitro group undergoes a stepwise reduction. Initially, it is reduced to a nitroso-radical anion. nih.govnih.gov This highly reactive intermediate is considered responsible for the compound's biological activity. nih.govplos.org Further reduction can lead to other intermediates or, through a six-electron reduction, to the formation of a stable, non-toxic amino derivative (5-amino-1,2-dimethylimidazole). nih.govnih.gov This conversion to the amino form is considered a detoxification or inactivation pathway. oup.com Another reductive transformation observed in susceptible anaerobic bacteria is the formation of an azo-dimer. nih.govnih.gov
Oxidative Pathways: In the host, particularly in the liver, this compound undergoes oxidative metabolism. The primary oxidative pathway is the hydroxylation of one of the methyl groups. nih.govfrontiersin.org Studies on the closely related compound dimetridazole (B1670680) (1,2-dimethyl-5-nitroimidazole) show that hydroxylation of the 2-methyl group is a major metabolic route, forming a hydroxymethyl derivative. nih.govfrontiersin.orgfao.org This metabolite can be further oxidized to a carboxylic acid derivative. fao.org N-demethylation has also been identified as a minor pathway. nih.govfrontiersin.org Following hydroxylation, the resulting metabolites can undergo conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion, a common pathway for hydroxylated drug metabolites. plos.org
| Pathway | Key Transformation | Resulting Products | Biological Significance |
| Nitroreduction | Reduction of the 5-nitro group | Nitroso-radical anion, Azo-dimer, Amino derivative | Activation to toxic intermediates or detoxification to inactive amine |
| Hydroxylation | Oxidation of a methyl group | Hydroxymethyl derivative | Formation of major, often still active, metabolites |
| Further Oxidation | Oxidation of the hydroxymethyl group | Carboxylic acid derivative | Further biotransformation for excretion |
| N-Demethylation | Removal of a methyl group | N-demethylated metabolite | Minor metabolic pathway |
| Conjugation | Addition of glucuronic acid | Glucuronide conjugates | Increased water solubility for renal excretion |
Identification and Characterization of Major Active and Inactive Metabolites
Research has led to the identification of several key metabolites of this compound and its analogs. These metabolites vary in their biological activity, with some being active intermediates and others representing detoxification products.
Active Metabolites:
2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI): This is a principal active metabolite formed via hydroxylation of the methyl group at the 2-position of dimetridazole. nih.govfrontiersin.orgresearchgate.net Studies show that the concentration of HMMNI can exceed that of the parent compound in various tissues. nih.govfrontiersin.org Its mutagenic potential is dependent on the reduction of its 5-nitro group. europa.eu
Nitroso-Radical Anion: This is a short-lived, highly reactive intermediate formed during the initial stages of nitroreduction in anaerobic environments. nih.govnih.gov It is believed to be a key cytotoxic agent. nih.gov
Inactive Metabolites:
5-Amino-1,2-dimethylimidazole: This metabolite results from the complete reduction of the nitro group. nih.gov Its formation prevents the generation of toxic intermediates and is considered a mechanism of drug inactivation and microbial resistance. nih.govnih.govoup.com
2-Methyl-5-nitroimidazole (2-MNI): Identified as a trace metabolite, this compound results from N-demethylation. nih.govfrontiersin.org
| Metabolite | Parent Compound (Analog) | Pathway | Activity Status |
| 2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | Dimetridazole | Hydroxylation | Active |
| 5-Amino-1,2-dimethylimidazole | Dimetridazole | Nitroreduction | Inactive |
| 5,5'-azobis-(1,2-dimethylimidazole) | Dimetridazole | Nitroreduction | Intermediate |
| 2-Methyl-5-nitroimidazole (2-MNI) | Dimetridazole | N-Demethylation | Minor Metabolite |
| N-(2-hydroxyethyl)-oxamic acid and Acetamide | Metronidazole (B1676534) | Nitroreduction & Ring Fission | Inactive (Excretory) |
Role of Host and Microbial Enzymes in Metabolism
The metabolism of this compound is a collaborative effort between host and microbial enzyme systems. The local environment (aerobic vs. anaerobic) dictates which enzymes play the primary role.
Microbial Enzymes: In anaerobic environments, microbial enzymes are paramount.
Nitroreductases: These enzymes are crucial for the activation or inactivation of 5-nitroimidazoles. In susceptible anaerobic bacteria like Bacteroides fragilis, a specific 5-nitroimidazole reductase, potentially encoded by nim genes, catalyzes the reduction of the nitro group. nih.govnih.gov In other organisms, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductase (NR) 1 are involved in the reductive activation that leads to toxic intermediates. dovepress.comnih.gov
Detoxifying Reductases: Conversely, some microbial enzymes, like NR2 in Giardia lamblia, can fully reduce the nitro group to the inert amino derivative, serving as a detoxification mechanism. nih.gov Oxygen-insensitive nitroreductases found in facultative anaerobes can also perform this inactivation step. oup.com
| Enzyme System | Location | Role | Key Enzymes |
| Host Enzymes | Liver | Oxidative Metabolism (Hydroxylation) | Cytochrome P450 (e.g., CYP2A family) |
| Microbial Enzymes | Anaerobic Microorganisms | Reductive Activation & Inactivation | 5-Nitroimidazole Reductase (nim genes), Pyruvate:ferredoxin oxidoreductase (PFOR), Nitroreductase (NR) 1 & 2 |
Distribution in Tissues and Cellular Uptake Mechanisms
The physicochemical properties of this compound, being a relatively small and lipophilic molecule, influence its distribution throughout the body and its entry into cells.
Distribution in Tissues: Following administration, the compound and its metabolites are rapidly and widely distributed in tissues. nih.govfrontiersin.org Studies on the analog dimetridazole show its presence in muscle, sebum (skin/fat), and other tissues. nih.govfrontiersin.orgfao.org Due to its lipid solubility, the compound and its hydroxylated metabolite (HMMNI) tend to have longer residence times in fatty tissues like sebum. nih.goveuropa.eu The concentration of the HMMNI metabolite often exceeds that of the parent drug in tissues such as muscle. nih.govfrontiersin.org
Cellular Uptake Mechanisms: The primary mechanism for the entry of small nitroimidazole compounds into both host and microbial cells is believed to be passive diffusion across the cell membrane. nih.gov This process is driven by a concentration gradient. Once inside anaerobic microorganisms, the rapid enzymatic reduction of the compound to its intermediates maintains a low intracellular concentration of the parent drug, thereby sustaining the concentration gradient and driving further uptake. nih.gov While diffusion is the main route, the uptake of some nitroimidazoles has been observed to be oxygen-dependent and can vary by cell type, suggesting that factors beyond simple diffusion may play a role. nih.govsnmjournals.org
Mechanisms of Acquired Resistance to 1,4 Dimethyl 5 Nitroimidazole and Other Nitroimidazoles
Genetic Determinants of Resistance (e.g., nim genes in bacteria)
A primary mechanism of acquired resistance to 5-nitroimidazoles in anaerobic bacteria is mediated by a specific family of genes known as nim genes. nih.govnih.gov These genes encode nitroimidazole reductases, which are enzymes that play a central role in drug inactivation. mcmaster.caresearchgate.net To date, at least eleven distinct nim genes have been identified, designated nimA through nimK. researchgate.netnih.gov
The resistance conferred by nim genes stems from their ability to alter the metabolic pathway of the nitroimidazole compound. oup.com Nitroimidazoles are prodrugs that require the reduction of their nitro group to form cytotoxic nitroso radicals, which are responsible for their antimicrobial activity. oup.commdpi.com The enzymes produced by nim genes, however, catalyze a 2-electron reduction of the nitro group, converting the 5-nitroimidazole compound directly into a non-toxic 5-aminoimidazole derivative. oup.comnih.govherts.ac.uk This process bypasses the formation of the toxic radical intermediates, effectively neutralizing the drug's bactericidal potential. oup.comnih.gov
The prevalence and spread of nim genes are significant concerns. They have been identified in a variety of anaerobic genera, most notably within the Bacteroides fragilis group. nih.govresearchgate.net Furthermore, these genes are often located on mobile genetic elements such as plasmids and insertion sequences (IS), which facilitates their transfer between bacteria and contributes to the dissemination of resistance. nih.govresearchgate.netresearchgate.net
| Gene | Function | Associated Organisms (Primarily) |
| nimA-K | Encodes a nitroimidazole reductase that inactivates 5-nitroimidazole drugs. | Bacteroides spp. and other anaerobes. researchgate.netoup.com |
Alterations in Nitroreductase Activity or Expression
The antimicrobial action of nitroimidazoles is critically dependent on their activation by microbial nitroreductases. nih.govresearchgate.net Therefore, modifications in the activity or expression of these enzymes are a fundamental mechanism of resistance. mdpi.comxjtlu.edu.cn Resistance can emerge through two distinct pathways involving these enzymes: the decreased activity of activating enzymes or the acquisition of inactivating enzymes.
Firstly, resistance can arise from the reduced efficacy of the native bacterial nitroreductases that are responsible for activating the prodrug. nih.gov A well-documented example is found in Helicobacter pylori, where resistance is often associated with null mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase. nih.gov Loss-of-function mutations in this gene prevent the efficient reduction of the nitroimidazole to its active, cytotoxic form, thereby rendering the organism resistant. nih.gov
Secondly, as detailed in the previous section, the acquisition of nim genes provides the bacterium with a new enzymatic capability for drug inactivation. nih.gov The nitroreductases encoded by nim genes effectively compete with the activating enzymes, converting the drug into a harmless amine derivative and preventing cellular damage. oup.comnih.gov Therefore, the balance between drug activation by native reductases and drug inactivation by Nim proteins is a key determinant of susceptibility.
Efflux Pump Mechanisms
Efflux pumps are membrane-associated protein complexes that actively transport a wide array of substrates, including antimicrobial agents, out of the bacterial cell. frontiersin.orgqeios.com This mechanism contributes to both intrinsic and acquired drug resistance by reducing the intracellular concentration of a drug, thereby preventing it from reaching its molecular target. frontiersin.orgnih.gov
Increased efflux of the antibiotic is a recognized, albeit less characterized, mechanism of resistance against nitroimidazoles. researchgate.netnih.govresearchgate.net Multidrug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, are capable of expelling a broad spectrum of compounds. nih.gov Overexpression of the genes encoding these pumps can lead to reduced susceptibility to multiple classes of antibiotics, including nitroimidazoles. frontiersin.org By actively pumping the drug out of the cytoplasm, these systems lower the intracellular drug accumulation, which in turn necessitates a higher external concentration to achieve a therapeutic effect. researchgate.net
Impact of Resistance on Therapeutic Outcomes
The emergence of acquired resistance to nitroimidazoles has a direct and significant negative impact on therapeutic outcomes. nih.gov Clinical failure of treatment regimens containing these drugs is more likely when the infecting organism is resistant. nih.gov
A meta-analysis of Helicobacter pylori treatment demonstrated that nitroimidazole resistance significantly decreases eradication rates. nih.gov In patients infected with resistant strains, the efficacy of standard triple-therapy regimens is substantially reduced compared to those with susceptible strains. nih.gov The prevalence of this resistance is on the rise, with rates varying geographically from 10% to 50%, complicating treatment decisions. nih.gov
The clinical impact of resistance extends beyond initial treatment failure. It often necessitates the use of alternative, and sometimes more complex or costly, therapeutic regimens. nih.gov When resistance is present, clinicians may need to avoid nitroimidazole-containing protocols altogether or employ quadruple therapy for a longer duration to achieve successful eradication. nih.gov The increasing diversity of resistance mechanisms, particularly the spread of nim genes, is a growing concern, especially in the context of multidrug-resistant anaerobic infections where therapeutic options are already limited. researchgate.netoup.com
Genotoxicity, Mutagenicity, and Carcinogenicity Research Associated with Nitroimidazole Compounds
Assessment of Genotoxic Potential (e.g., Comet assay)
Studies on various 5-nitroimidazole derivatives have demonstrated their capacity to induce DNA damage. For instance, research on metronidazole (B1676534) and dimetridazole (B1670680) in human lymphocytes showed a dose-dependent increase in DNA damage under aerobic conditions. nih.gov This genotoxicity is thought to be mediated by the production of reactive oxygen species through a "futile cycle" of reduction and reoxidation of the nitro group. nih.gov
Research investigating a series of newly synthesized nitroimidazoles found that some compounds caused moderate to strong alterations to DNA structure in human blood cells, as measured by the Comet assay. scielo.brscielo.br The degree of DNA damage was found to be dependent on the specific substitutions on the imidazole (B134444) ring. scielo.brscielo.br For example, some compounds showed a significant genotoxic effect at certain concentrations, while others did not induce DNA damage compared to control groups. scielo.brscielo.br
| Compound | Cell Type | Observation | Reference |
|---|---|---|---|
| Metronidazole | Human Lymphocytes | Dose-dependent increase in DNA damage (aerobic) | nih.gov |
| Dimetridazole | Human Lymphocytes | Dose-dependent increase in DNA damage (aerobic) | nih.gov |
| Megazol | Human Blood Cells | Significant genotoxic effect at >1562 µM | nih.gov |
| Various Synthetic Nitroimidazoles | Human Blood Cells | Ranged from no DNA damage to strong alterations | scielo.brscielo.br |
Given that 1,4-Dimethyl-5-nitroimidazole is a 5-nitroimidazole derivative, it is plausible that it could also exhibit genotoxic potential through similar mechanisms. However, without direct experimental evidence from Comet assays on this specific compound, this remains an extrapolation based on the behavior of structurally related compounds.
Evaluation of Mutagenic Activity (e.g., Salmonella/Microsome Ames test)
The Salmonella/microsome Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. nih.gov Many 5-nitroimidazole compounds have been shown to be mutagenic in this test system, with their activity often dependent on the presence of bacterial nitroreductases. nih.gov
While direct Ames test results for this compound were not found in the primary literature reviewed, a study on its close structural analog, 1,2-Dimethyl-5-nitroimidazole (also known as dimetridazole), reported a positive mutagenic response. europa.eu This suggests a high likelihood that this compound would also be mutagenic in the Ames test.
The mutagenicity of nitroimidazoles is generally attributed to the reduction of the nitro group, which leads to the formation of reactive intermediates that can damage DNA. scielo.br Studies on a variety of nitroimidazoles have consistently shown positive results in the Ames test, particularly in bacterial strains that are sensitive to base-pair substitutions. nih.gov For example, metronidazole has been extensively studied and is a known mutagen in bacterial systems. scielo.brnih.gov Research on other synthetic nitroimidazoles also revealed varying degrees of mutagenic potency. nih.gov
| Compound | Result | Reference |
|---|---|---|
| 1,2-Dimethyl-5-nitroimidazole (Dimetridazole) | Positive | europa.eu |
| Metronidazole | Positive | scielo.brnih.gov |
| Benznidazole | Positive | scielo.br |
| Various Synthetic Nitroimidazoles | Ranged from non-mutagenic to moderately mutagenic | nih.gov |
The positive result for the closely related 1,2-Dimethyl-5-nitroimidazole strongly implies that this compound possesses mutagenic properties. The underlying mechanism is likely to be similar to that of other 5-nitroimidazoles, involving reductive activation of the nitro group.
Investigation of Structural Features Modulating Genotoxicity/Mutagenicity
The genotoxic and mutagenic potential of nitroimidazole compounds is not solely determined by the presence of the nitro group; other structural features play a significant role in modulating this activity. scielo.brnih.govresearchgate.net Research into structure-activity relationships has provided insights into how modifications to the imidazole ring can influence the toxicological profile of these compounds.
One of the most critical factors is the position of the nitro group. scielo.brscielo.brnih.govnih.gov Studies comparing 4-nitro and 5-nitro isomers have shown that 5-nitroimidazoles tend to exhibit greater genotoxicity and mutagenicity. scielo.brnih.gov For instance, nitroimidazoles with a nitro group at the C-5 position showed moderate to high genotoxicity, whereas some C-4 analogs were not genotoxic. nih.gov This suggests that the electronic and steric environment of the nitro group, as dictated by its position on the imidazole ring, is a key determinant of its biological reactivity.
The presence and nature of substituents at other positions on the imidazole ring also have a profound impact. For example, the presence of a methyl group at the C-2 position has been shown to influence genotoxicity, although its effect can be dependent on the position of the nitro group. scielo.brnih.gov In some cases, the presence of a C-2 methyl group in 4-nitroimidazoles was associated with a lack of genotoxicity, while in 5-nitroimidazoles, it is a common feature of many mutagenic compounds like dimetridazole and metronidazole. scielo.brnih.gov
Furthermore, the substituent at the N-1 position can also modulate activity. scielo.br Different side chains at this position can alter the molecule's redox potential, solubility, and interaction with cellular macromolecules, thereby affecting its genotoxic and mutagenic potency. nih.gov
Position of the nitro group: C-5 substitution is often associated with higher activity compared to C-4 substitution. scielo.brnih.gov
Substituents on the imidazole ring: The presence of groups like methyl at C-2 can influence the compound's toxicological profile. scielo.brnih.gov
For this compound, its structure as a 5-nitroimidazole with methyl groups at both the N-1 and C-4 positions would suggest a potential for genotoxicity and mutagenicity based on these established structure-activity relationships.
Carcinogenicity Concerns in Preclinical Models
The mutagenic potential of many 5-nitroimidazole compounds has led to concerns about their carcinogenicity. figshare.comresearchgate.net Preclinical studies in animal models have been conducted to evaluate the long-term carcinogenic risk of some of these compounds.
Metronidazole, a widely studied 5-nitroimidazole, has been shown to be carcinogenic in mice and rats, inducing lung tumors in mice and liver tumors in female rats at high doses. nih.govnih.gov Similarly, dimetridazole (1,2-Dimethyl-5-nitroimidazole) has been reported to be carcinogenic in rats. nih.gov These findings have raised concerns about the potential carcinogenicity of other 5-nitroimidazole derivatives. nih.gov
The carcinogenic effects of these compounds are believed to be linked to their genotoxic and mutagenic properties. The reductive activation of the nitro group, which leads to DNA damage, is considered a key initiating event in the carcinogenic process. However, it is also noted that the carcinogenic response in rodents often occurs at high, prolonged doses, and the direct relevance to human risk at therapeutic doses is a subject of ongoing discussion and research. nih.govpnlee.co.uk
While no specific carcinogenicity studies on this compound are available in the reviewed literature, the positive carcinogenicity findings for structurally similar 5-nitroimidazoles, such as metronidazole and dimetridazole, suggest that this compound may also have carcinogenic potential in preclinical models. nih.govnih.gov The use of 5-nitroimidazoles in food-producing animals has been banned in many countries due to these genotoxic and carcinogenic concerns. figshare.comresearchgate.net
Advanced Analytical Methodologies for 1,4 Dimethyl 5 Nitroimidazole Research
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Structure Elucidation and Purity Assessment
Spectroscopic methods are fundamental tools for the structural confirmation and purity evaluation of 1,4-Dimethyl-5-nitroimidazole. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous identification by probing the molecular structure at different levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group at the N-1 position and the methyl group at the C-4 position would each produce a singlet, with their chemical shifts influenced by their respective electronic environments. The lone proton on the imidazole (B134444) ring (at the C-2 position) would also appear as a singlet. Integration of these signals would confirm the proton count for each group.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals would be observed for the two methyl carbons, the two quaternary carbons of the imidazole ring (C-4 and C-5), and the methine carbon (C-2). The chemical shift of the carbon atom attached to the nitro group (C-5) is typically found further downfield due to the group's strong electron-withdrawing nature.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. Key vibrational modes for the imidazole ring and the nitro group are of particular interest. Strong asymmetric and symmetric stretching vibrations characteristic of the C-NO₂ group are expected, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other significant bands would include C-H stretching vibrations for the methyl groups and the aromatic ring, as well as C=N and C-N stretching vibrations associated with the imidazole ring itself. mdpi.com
Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Under electron ionization (EI), the molecule would yield a molecular ion (M⁺) peak corresponding to its exact molecular weight. The fragmentation pattern is particularly informative for nitroaromatic compounds. Common fragmentation pathways for related 5-nitroimidazoles include the loss of the nitro group (NO₂) or a nitro radical (NO·). utupub.finih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. rsc.org
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Singlet for N-CH₃; Singlet for C-CH₃; Singlet for C2-H |
| ¹³C NMR | Signals for N-CH₃, C-CH₃, C2, C4, and C5 carbons |
| IR Spectroscopy | Strong asymmetric (~1500-1560 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) C-NO₂ stretching bands; C-H, C=N, and C-N stretching bands |
| Mass Spectrometry | Molecular ion (M⁺) peak; Characteristic fragment ions corresponding to the loss of NO₂ and/or NO moieties |
Chromatographic Separation and Detection Methods (e.g., LC-MS/MS, UHPLC-MS/MS) for Quantification in Biological Matrices and Environmental Samples
For the sensitive and selective quantification of this compound in complex matrices such as biological fluids, tissues, and environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. rsc.org Ultra-high-performance liquid chromatography (UHPLC) systems offer enhanced resolution and faster analysis times compared to conventional HPLC. sigmaaldrich.comsigmaaldrich.com
The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step is crucial for removing interferences and concentrating the analyte. Common techniques for biological matrices include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. nih.gov
Chromatographic Separation: A reversed-phase C18 column is typically used to separate this compound from other matrix components. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. researchgate.net
Detection (MS/MS): Tandem mass spectrometry, often using a triple quadrupole instrument, provides exceptional selectivity and sensitivity. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. usda.gov The precursor ion (usually the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The selection of at least two specific precursor-to-product ion transitions enhances the reliability and confirmation of the analyte's identity according to regulatory guidelines. nih.gov
The method is validated to ensure its accuracy, precision, linearity, and to determine the limit of detection (LOD) and limit of quantification (LOQ). nih.gov
Table 2: Typical Parameters for UHPLC-MS/MS Analysis of 5-Nitroimidazoles
| Parameter | Typical Conditions |
|---|---|
| Chromatography System | UHPLC |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, <2 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution | Gradient |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole Mass Spectrometer |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ions | At least two specific fragment ions |
Electrochemical and Voltammetric Techniques for Studying Redox Behavior and Mechanism of Action
Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of this compound. The biological activity of many nitroimidazole compounds is linked to the reduction of the nitro group within target cells. scispace.com Therefore, studying these redox processes provides insight into the compound's potential mechanism of action.
The core of the electrochemical behavior of nitroimidazoles is the multi-step reduction of the nitro group (R-NO₂). uchile.cl
Initial Reduction: In aprotic or aqueous media, the first step is typically a reversible one-electron reduction to form a nitro radical anion (R-NO₂⁻). researchgate.net The stability of this radical is a key factor in the biological activity of these compounds.
Further Reduction: This radical anion can undergo further reduction. In the presence of proton donors (as in biological systems), the process continues via a complex mechanism involving multiple electrons and protons, leading to the formation of a nitroso (R-NO), then a hydroxylamine (B1172632) (R-NHOH), and ultimately an amine (R-NH₂) derivative. scispace.com
Cyclic voltammetry can be used to determine the reduction potentials of these steps and to assess the reversibility of the initial electron transfer. By varying parameters such as scan rate and pH, it is possible to gain information about the stability of the generated intermediates and the kinetics of the coupled chemical reactions. researchgate.net These voltammetric studies can help compare the redox properties of this compound to other known nitroimidazoles, providing a basis for understanding its structure-activity relationships. nih.gov
Q & A
Q. What are the key steps for synthesizing 1,4-Dimethyl-5-nitroimidazole derivatives with tailored substituents?
Methodological Answer:
- Substituent Selection: Prioritize substituents that enhance solubility or bioactivity (e.g., thiophene or pyrazine groups for antibacterial activity, as in ).
- Reaction Setup: Use a one-step nitration protocol with glacial acetic acid and concentrated nitric acid under controlled cooling to prevent over-nitration .
- Purification: Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) to isolate derivatives, validated by melting point analysis (e.g., 106–157°C for related imidazoles in ).
Q. Which analytical techniques are essential for structural confirmation of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR peaks for methyl groups (δ ~2.5 ppm for N-methyl) and nitro groups (δ ~8.0–8.5 ppm for aromatic protons adjacent to NO) .
- Mass Spectrometry (MS): Use HRMS to confirm molecular ions (e.g., [M+H] peaks) and fragmentation patterns specific to nitroimidazole scaffolds .
Q. How should researchers handle safety risks associated with nitroimidazole derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management: Absorb spills with diatomite, decontaminate surfaces with ethanol, and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for one-pot synthesis of this compound derivatives?
Methodological Answer:
- Solvent System: Use polar aprotic solvents (e.g., DMF) to enhance reactivity in multicomponent reactions, as demonstrated for tetrasubstituted imidazoles .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to improve yield. For example, acetic anhydride was critical for nitration efficiency in .
- Temperature Control: Maintain 0–5°C during nitration to prevent side reactions .
Q. How can contradictions in spectroscopic data for nitroimidazole derivatives be resolved?
Methodological Answer:
Q. What in vitro models are appropriate for evaluating the antibacterial activity of this compound derivatives?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using broth microdilution .
- Cell Viability Assays: Pair MIC data with cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess selectivity .
Q. How do substituents influence the electrochemical properties of nitroimidazole-based polymers?
Methodological Answer:
- Cyclic Voltammetry (CV): Measure redox potentials to evaluate electron-withdrawing effects of NO groups. For example, benzimidazole-containing polymers in showed tunable electrochromic behavior.
- DFT Studies: Calculate HOMO-LUMO gaps to correlate substituent effects (e.g., methyl vs. phenyl groups) with charge transport properties .
Data Integration and Validation
Q. How should researchers validate synthetic yields and purity for publication?
Methodological Answer:
- Chromatographic Purity: Use HPLC with a C18 column (e.g., Zorbax Eclipse Plus) and UV detection at 254 nm, as in .
- Elemental Analysis: Confirm %C, %H, and %N within ±0.4% of theoretical values for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
